![molecular formula C10H9N3S B12509800 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

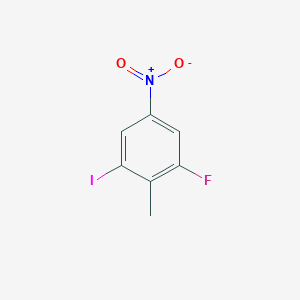

Le 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile est un composé hétérocyclique qui présente un noyau benzothiazole avec un groupe diméthylamino en position 4 et un groupe cyano en position 2. Ce composé suscite un intérêt considérable en raison de ses applications diverses en chimie médicinale, en synthèse organique et en science des matériaux.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile peut être réalisée par diverses voies synthétiques. Une méthode courante implique la réaction du 4-(diméthylamino)benzaldéhyde avec le 2-aminothiophénol en présence d'un catalyseur approprié, suivie d'une cyclisation et d'une cyanation ultérieure . Les conditions réactionnelles incluent généralement l'utilisation de solvants tels que l'éthanol ou le diméthylformamide (DMF) et de catalyseurs tels que l'acide p-toluènesulfonique ou le cyanure de cuivre(I) .

Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu pour garantir une production efficace et constante. L'utilisation de l'irradiation micro-ondes et des réactions multicomposants à un seul pot peut également améliorer le rendement et réduire le temps de réaction .

Analyse Des Réactions Chimiques

Types de Réactions : Le 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Méthylate de sodium dans le méthanol.

Principaux Produits Formés :

Oxydation : Formation de sulfoxydes ou de sulfones correspondants.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de benzothiazoles substitués.

4. Applications de la Recherche Scientifique

Le 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.

Industrie : Utilisé dans le développement de matériaux photoluminescents et de dispositifs optoélectroniques organiques.

5. Mécanisme d'Action

Le mécanisme d'action du 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses .

Composés Similaires :

Benzothiazole : Un composé parent présentant des caractéristiques structurales similaires mais sans les groupes diméthylamino et cyano.

2-Aminobenzothiazole : Structure similaire mais avec un groupe amino au lieu d'un groupe diméthylamino.

4-Méthylbenzothiazole : Structure similaire mais avec un groupe méthyle au lieu d'un groupe diméthylamino.

Unicité : Le 4-(Diméthylamino)benzo[d]thiazole-2-carbonitrile est unique en raison de la présence à la fois des groupes diméthylamino et cyano, qui confèrent une réactivité chimique et une activité biologique distinctes. Ces groupes fonctionnels renforcent sa capacité à participer à diverses réactions chimiques et à interagir avec des cibles biologiques, ce qui en fait un composé précieux dans la recherche et les applications industrielles .

Applications De Recherche Scientifique

4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of photoluminescent materials and organic optoelectronic devices.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Benzothiazole: A parent compound with similar structural features but lacking the dimethylamino and cyano groups.

2-Aminobenzothiazole: Similar structure but with an amino group instead of a dimethylamino group.

4-Methylbenzothiazole: Similar structure but with a methyl group instead of a dimethylamino group.

Uniqueness: 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Propriétés

Formule moléculaire |

C10H9N3S |

|---|---|

Poids moléculaire |

203.27 g/mol |

Nom IUPAC |

4-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |

InChI |

InChI=1S/C10H9N3S/c1-13(2)7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,1-2H3 |

Clé InChI |

JDTUEPPYJQDSDI-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=C2C(=CC=C1)SC(=N2)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)